molecular formula C12H11NO4 B5684584 dimethyl 1H-indole-1,3-dicarboxylate

dimethyl 1H-indole-1,3-dicarboxylate

Cat. No.: B5684584
M. Wt: 233.22 g/mol
InChI Key: REWBPNPSPSCWLS-UHFFFAOYSA-N
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Description

Dimethyl 1H-indole-1,3-dicarboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound is characterized by its two ester groups attached to the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1H-indole-1,3-dicarboxylate typically involves the esterification of indole-1,3-dicarboxylic acid. One common method is the reaction of indole-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . This reaction results in the formation of this compound with high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1H-indole-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of dimethyl 1H-indole-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For instance, they can inhibit specific enzymes involved in cancer cell proliferation or viral replication . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1H-indole-1,3-dicarboxylate is unique due to its specific ester group positioning, which influences its reactivity and biological activity. This makes it a valuable intermediate for synthesizing a wide range of indole derivatives with diverse applications .

Properties

IUPAC Name

dimethyl indole-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11(14)9-7-13(12(15)17-2)10-6-4-3-5-8(9)10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWBPNPSPSCWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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